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Compound of Interest

Compound Name: Anthra[2,3-B]oxirene

CAS No.: 287-05-8

Cat. No.: B15495606

Get Quote

Abstract & Scientific Context
Anthra[2,3-b]oxirene (Anthracene 2,3-oxide) is a K-region-like epoxide of anthracene. Unlike

the highly stable anthraquinone derivatives, the parent arene oxide is chemically labile, prone

to aromatization (NIH shift) to form 2-anthrol, or hydration to trans-dihydrodiols. Accurate

characterization requires a bifurcated approach:

For the Parent Oxide: Low-temperature handling and rapid acquisition to prevent

rearrangement.

For Stable Derivatives (e.g., Anthra[2,3-b]oxirene-3,8-dione): Standard room-temperature

protocols.

This guide provides the specific spectral fingerprints (NMR/MS) required to distinguish the

epoxide ring from isomeric phenols or dihydrodiols.

Sample Preparation & Handling
Critical Warning: The parent Anthra[2,3-b]oxirene is acid-sensitive and thermally unstable.
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Protocol A: Unstable Parent Oxide (Low-Temperature)
Solvent: Deuterated Acetone (

-Acetone) or Methylene Chloride (

). Avoid Chloroform (

) unless neutralized, as trace acidity catalyzes ring opening.

Base Stabilization: Add trace triethylamine (0.1% v/v) to the NMR solvent to scavenge acidic

impurities.

Temperature: Equilibrate NMR probe to -40°C (233 K) before sample insertion.

Concentration: 5–10 mg/mL. Higher concentrations increase the rate of intermolecular

polymerization.

Protocol B: Stable Quinone/Derivatives
Solvent: DMSO-

or

.

Temperature: 25°C (298 K).

Filtration: Filter through 0.2 µm PTFE to remove particulate aggregates common in planar

aromatics.

Mass Spectrometry Analysis (MS)
Objective: Confirm molecular weight and identify the epoxide functionality via characteristic

fragmentation (loss of CO/CHO).

Instrument Settings (GC-MS / EI)
Ionization: Electron Impact (EI), 70 eV.

Source Temp: 200°C (Keep low to minimize thermal rearrangement in source).
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Interface: 250°C.

Fragmentation Pathway & Interpretation
For Anthra[2,3-b]oxirene (

, MW: 194.23 Da):

m/z (approx) Ion Identity Mechanistic Insight

194
Molecular Ion. High intensity

due to aromatic stabilization.

178

Loss of Oxygen. Reversion to

parent Anthracene.

Characteristic of epoxides.

166

Ring Contraction. Epoxide

rearrangement to a fluorene-

like cation.

165
Loss of Formyl radical.

Common in oxygenated PAHs.

152

Biphenylene ion. Deep

fragmentation of the core

structure.

Visualization: MS Fragmentation Logic

Pathway Key

Molecular Ion
[M]+ m/z 194

Anthracene
[M-O]+ m/z 178- O (16 Da)

Fluorene Cation
[M-CO]+ m/z 166

- CO (28 Da)
Biphenylene

 m/z 152
- CH2

Direct Loss Rearrangement
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Click to download full resolution via product page

Caption: EI-MS fragmentation pathway for Anthra[2,3-b]oxirene showing characteristic loss of

oxygen and ring contraction.

NMR Spectroscopy Protocol
Objective: Distinguish the epoxide protons (upfield) from aromatic protons and confirm

regiochemistry (2,3-position).

1H NMR Parameters (400 MHz+)
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

Relaxation Delay (D1): 2.0 s (ensure full relaxation of rigid aromatic protons).

Scans: 64–128 (Signal-to-noise is critical for unstable intermediates).

Spectral Assignment Table
Note: Values are predicted for the parent oxide based on stable analogs (e.g., anthraquinone

epoxide) and general arene oxide shifts.

Position Proton Type

Chemical Shift
(

, ppm)

Multiplicity
Coupling (

, Hz)

2, 3 Epoxide Methine 4.20 – 4.80 Doublet ~3–4 Hz (cis)

1, 4 Aromatic (Bay) 7.80 – 8.00 Singlet/Doublet Small long-range

5, 8 Aromatic 7.90 – 8.10 Multiplet -

6, 7 Aromatic 7.40 – 7.60 Multiplet -

9, 10 Meso 8.30 – 8.60 Singlet -

Diagnostic Signal: The presence of a sharp signal between 4.0 and 5.0 ppm is the definitive

marker for the epoxide ring. If this signal disappears and new signals appear at ~9-10 ppm
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(aldehyde) or ~8-9 ppm (phenol), the sample has degraded.

13C NMR & 2D Correlations
Epoxide Carbons (C-2, C-3): Look for signals at 50 – 60 ppm. This is significantly upfield

from the aromatic region (120–140 ppm).

HSQC: Essential to correlate the proton at ~4.5 ppm to the carbon at ~55 ppm, confirming

the

hybridization of the epoxide unit.

HMBC: Long-range coupling from the Meso protons (9, 10) to the epoxide carbons (2, 3)

confirms the position is not at the K-region (9,10) but on the side ring.

Experimental Workflow Diagram
This diagram outlines the decision tree for handling the sample based on stability.
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Crude Reaction Mixture
(Epoxidation)

Is the Derivative Stable?
(e.g., Quinone vs. Hydrocarbon)

Protocol A: Cold Filtration
(-40°C, Neutralized CD2Cl2)

No (Parent Oxide)

Protocol B: Standard Prep
(CDCl3, RT)

Yes (Quinone/Derivative)

Low-Temp NMR (-40°C)
Confirm Epoxide H (4-5 ppm)

Optional: Chemical Trapping
(e.g., Thiol addition)

MS Analysis (Direct Injection)
Look for m/z 194 & 166

Standard NMR (25°C)
Full 2D Characterization

Data Integration
Confirm Structure

Click to download full resolution via product page

Caption: Decision matrix for the isolation and analysis of Anthra[2,3-b]oxirene species based

on chemical stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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